4-Chloronaphthalene-1-sulfonamide
Overview
Description
4-Chloronaphthalene-1-sulfonamide is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a sulfonamide group is attached at the first position. This compound is known for its applications in various chemical reactions and its role in scientific research.
Mechanism of Action
Target of Action
4-Chloronaphthalene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound mimics the structure of PABA and binds to the enzyme, thereby preventing the enzyme from interacting with PABA. This inhibits the synthesis of folic acid, leading to a halt in bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleic acids. Without it, bacteria cannot replicate their DNA and, therefore, cannot multiply .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and replication . On a cellular level, this results in the inability of the bacteria to proliferate, effectively controlling the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus has been found to inhibit the antibacterial action of sulfonamides . Additionally, sulfonamides are known to be widespread environmental pollutants due to their extensive use, which could potentially lead to increased bacterial resistance
Biochemical Analysis
Biochemical Properties
These activities allow them to play a role in treating a diverse range of disease states
Cellular Effects
Sulfonamides can have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
They can have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
Some bacteria have been observed to modify, degrade, or use sulfonamides as nutrients
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalene-1-sulfonamide typically involves the sulfonylation of 4-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 4-chloronaphthalene. This intermediate is then reacted with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or sulfinamides .
Scientific Research Applications
4-Chloronaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
4-Fluoronaphthalene-1-sulfonamide: Contains a fluorine atom in place of chlorine.
4-Iodonaphthalene-1-sulfonamide: Iodine atom replaces chlorine.
Uniqueness
4-Chloronaphthalene-1-sulfonamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and enhanced biological activity. The sulfonamide group further contributes to its versatility in various chemical and biological applications .
Properties
IUPAC Name |
4-chloronaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWHPSJAYLYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978734 | |
Record name | 4-Chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-61-1 | |
Record name | NSC9915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloronaphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloronaphthalene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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